2-(1-Benzofuran-4-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDSYGQJKWPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 1 Benzofuran 4 Yl Acetic Acid and Its Analogues
Conventional Organic Synthetic Approaches
Traditional methods for the synthesis of benzofuran-based acetic acids often rely on well-established organic reactions. These approaches, while sometimes multi-step, provide reliable pathways to the target molecules.
Reaction of Benzofuran (B130515) with Chloroacetic Acid under Basic Conditions
A common strategy for introducing the acetic acid moiety onto a benzofuran ring involves the alkylation of a hydroxylated benzofuran precursor with chloroacetic acid in the presence of a base. For instance, the O-alkylation of salicylaldehyde (B1680747) derivatives with chloroacetic acid is a known method for constructing the benzofuran ring system, which can then be further elaborated. rsc.org A typical procedure involves heating a mixture of the appropriate hydroxybenzofuran, chloroacetic acid, and a base such as sodium hydroxide (B78521) in an aqueous solution. orgsyn.org This reaction proceeds via a Williamson ether synthesis-type mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile, displacing the chloride from chloroacetic acid. Subsequent workup and acidification yield the desired carboxylic acid.
Alkaline Hydrolysis of Ester Precursors
Another widely used conventional method is the alkaline hydrolysis of a corresponding ester precursor. This two-step approach first involves the synthesis of a benzofuranylacetate ester, which is then saponified to the carboxylic acid. The esterification of a benzofuranyl acetic acid can be achieved by reacting it with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid, followed by refluxing the mixture. nih.gov The subsequent hydrolysis is typically carried out by treating the ester with a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution. nih.gov Acidification of the reaction mixture then precipitates the target 2-(1-benzofuranyl)acetic acid. This method is advantageous for purification, as the intermediate ester can often be easily purified by chromatography before the final hydrolysis step.
Cyclization, Oxidation, and Deprotonation Strategies
More intricate synthetic strategies involve a sequence of cyclization, oxidation, and deprotonation to construct the benzofuran ring and the acetic acid side chain. One such approach involves the reaction of a benzothiophene (B83047) derivative with a copper catalyst in the presence of a base like cesium carbonate. nih.gov This process is proposed to initiate with proton abstraction, followed by a radical transfer and subsequent cyclization and oxidation to form the benzofuran ring. nih.gov Another strategy involves the acid-catalyzed cyclization of 2-hydroxy-1,4-diones using an acid like trifluoroacetic acid, followed by an oxidative aromatization step to yield the benzofuran core. rsc.org
A different approach utilizes the Paal-Knorr reaction of 4-hydroxy-2-cyclohexen-1-ones, which can be generated from the oxidation of furan-containing β-ketoesters. researchgate.net The resulting cyclohexenone derivatives can then undergo decarbonylative aromatization and cyclization to afford 2-arylbenzofurans. researchgate.net These methods, while often requiring multiple steps and careful control of reaction conditions, offer access to a diverse range of substituted benzofuran acetic acids.
Catalytic Synthesis Techniques
Modern synthetic chemistry has increasingly focused on the development of catalytic methods to improve efficiency, reduce waste, and access novel chemical space. The synthesis of 2-(1-Benzofuran-4-yl)acetic acid and its analogues has also benefited from these advancements.
Redox Reactions Involving Benzofuran Derivatives and Carbonyl Compounds
Redox reactions offer a powerful tool for the synthesis of benzofuran derivatives. The oxidation of a suitable precursor, such as a 2-(benzofuran-2-yl)ethan-1-ol, using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone), can yield the corresponding acetic acid. nih.gov Conversely, the reduction of a carbonyl compound can also be employed. For example, aldehydes and ketones can be reduced to alcohols, which can then be further functionalized. docbrown.info While not a direct route to the acetic acid, these redox transformations are crucial steps in many multi-step syntheses of complex benzofuran analogues.
One-Pot Reactions Utilizing Heteropolyacid Catalysts
A notable example is the one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.net This procedure combines a Williamson ether synthesis, hydrolysis of an ester, and an intramolecular electrophilic cyclization in a single pot. researchgate.net While this specific example leads to a quinoline (B57606) derivative, the principle of using a robust catalyst to facilitate multiple reaction steps in one pot is a promising strategy for the efficient synthesis of complex molecules like substituted 2-(1-benzofuran-4-yl)acetic acids. The development of specific heteropolyacid catalysts for the direct synthesis of this compound from readily available starting materials is an active area of research.
Palladium-Copper-Based Catalytic Strategies (e.g., Sonogashira Coupling)
Palladium and copper co-catalyzed reactions, particularly the Sonogashira coupling, are powerful tools for the formation of carbon-carbon bonds, which is a key step in the synthesis of many benzofuran derivatives. researchgate.netnih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org The Sonogashira reaction is instrumental in constructing the benzofuran ring system by coupling 2-iodophenols with terminal acetylenes, followed by an intramolecular cyclization. nih.govnih.gov
The general mechanism involves a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The process can be performed under anhydrous and anaerobic conditions, although newer methods have been developed that are less restrictive. organic-chemistry.org One-pot, multi-component procedures have been developed to streamline the synthesis of 2,3-disubstituted benzofurans, minimizing side products and shortening reaction times, especially with the use of microwave irradiation. nih.gov These strategies have been successfully applied to the synthesis of various substituted benzofurans. acs.org
For instance, the Reddy group in 2022 utilized a combination of (PPh₃)PdCl₂ as the palladium catalyst and copper iodide as a co-catalyst in triethylamine (B128534) to synthesize benzofuran derivatives through a Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org This approach highlights the utility of dual catalysis in constructing complex heterocyclic systems.
Table 1: Key Features of Palladium-Copper-Based Catalytic Strategies
| Feature | Description |
| Reaction Type | Sonogashira Coupling |
| Catalysts | Palladium complex (e.g., (PPh₃)PdCl₂) and Copper(I) salt (e.g., CuI) |
| Reactants | 2-Iodophenols and terminal alkynes |
| Key Transformation | C(sp²)-C(sp) bond formation followed by intramolecular cyclization |
| Advantages | High efficiency, good functional group tolerance, potential for one-pot synthesis |
Knoevenagel Condensation in Analogous Synthesis
The Knoevenagel condensation is a versatile reaction in organic synthesis that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a base, often an amine. nih.govyoutube.com This reaction is particularly useful for synthesizing analogues of benzofuran-containing structures by creating carbon-carbon double bonds, which can then be further manipulated.
The reaction mechanism typically begins with the deprotonation of the active methylene compound by the amine base to form a stabilized carbanion (enolate). youtube.com This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type adduct leads to the final product. youtube.com The choice of reactants and reaction conditions can influence the product selectivity, leading to either the initial adduct or the fully dehydrated product. nih.gov
In the context of synthesizing complex heterocyclic systems, the Knoevenagel condensation can be part of a sequential or domino reaction sequence. For example, a Knoevenagel condensation can be followed by an intramolecular cyclization to build a ring system. nih.govnih.gov This strategy has been employed in the synthesis of various carbo- and heterocyclic frameworks. nih.gov
Mannich Reactions in Analogous Synthesis
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction is a powerful method for introducing an aminomethyl group into a molecule. In the synthesis of benzofuran analogues, the Mannich reaction can be used to introduce functionalized side chains.
An intramolecular version of this reaction, the oxa-Mannich reaction, has been developed for the synthesis of 1-aminophthalan derivatives from 1,3-dihydro-2-benzofuran-1-ols. This reaction proceeds without a catalyst, using a base such as cesium carbonate. Chiral catalysts can be employed to achieve asymmetric synthesis, although success in this area can be variable. More recently, asymmetric Mannich reactions of N-Boc aminosulfones with 3-substituted benzofuran-2(3H)-ones have been achieved using a chiral phase-transfer catalyst, leading to 3,3-disubstituted benzofuran-2(3H)-ones. buchler-gmbh.com
Strategic Intermediate Synthesis for Advanced Benzofuran Structures
The construction of complex benzofuran-based molecules often relies on the synthesis of key intermediates that can be elaborated into the final target structures. These strategies involve a variety of powerful chemical transformations.
Acylation Reactions and Acyl Sulfonate Formation
Acylation reactions are fundamental for introducing acyl groups onto the benzofuran nucleus. A notable method involves the Friedel-Crafts-type acylation of benzofurans using carboxylic acids as acylating agents, mediated by trifluoroacetic anhydride (B1165640) (TFAA). arkat-usa.org This approach avoids the need for Lewis acid catalysts and provides regioselective formation of 2-acyl benzofurans. arkat-usa.org The proposed mechanism involves the formation of a mixed anhydride between the carboxylic acid and TFAA, which then acts as the acylating agent. arkat-usa.org
These 2-acyl benzofurans are versatile intermediates. For example, 2-(2-bromophenyl)acetyl benzofurans can be further transformed into more complex fused heterocyclic systems like 2,2'-bibenzofurans. arkat-usa.org The ability to introduce various acyl groups allows for the synthesis of a diverse range of advanced benzofuran structures.
Willgerodt–Kindler Reaction for Thioamide Formation
The Willgerodt–Kindler reaction is a unique transformation that converts aryl alkyl ketones into the corresponding terminal amides or, in the Kindler modification, thioamides. wikipedia.orgorganic-chemistry.org This reaction typically employs sulfur and an amine, such as morpholine. wikipedia.org The reaction is believed to proceed through the formation of an enamine, which then reacts with sulfur. wikipedia.org A series of rearrangements leads to the migration of the carbonyl group to the end of the alkyl chain. organic-chemistry.org
This reaction is valuable for synthesizing thioamide-containing building blocks, which can be further utilized in the construction of more complex molecules. researchgate.net For example, the reaction can be used to prepare thioamides from aromatic aldehydes and ketones, and microwave irradiation has been shown to accelerate the reaction and improve yields. researchgate.net The reaction conditions can be modified to be solvent-free, enhancing its environmental friendliness. researchgate.net The resulting thioamides can be hydrolyzed to the corresponding amides and carboxylic acids. organic-chemistry.org
Thiourea (B124793) and Thioacetic Acid Mediated Reactions
While specific examples directly involving thiourea and thioacetic acid in the synthesis of this compound were not prominently found in the provided search context, these reagents are well-known in organic synthesis for the formation of sulfur-containing heterocycles. Conceptually, they could be employed in strategies to construct advanced benzofuran structures. For instance, reactions involving these sulfur-containing nucleophiles could be used to build sulfur-containing side chains or to participate in cyclization reactions to form fused thiophene (B33073) or thiazole (B1198619) rings onto the benzofuran core.
Recent research has highlighted innovative ways to synthesize complex benzofurans. For example, a method was developed to produce highly functionalized benzofurans from o-cresol (B1677501) and alkynyl sulfoxide (B87167) with trifluoroacetic anhydride, involving an unusual substituent migration. medium.com This underscores the continuous development of novel synthetic strategies for this important class of compounds.
Gram-Scale Synthesis Considerations
The successful transition from laboratory-scale synthesis to gram-scale production of this compound and its analogues necessitates careful consideration of reaction conditions, reagent accessibility, and purification methods. While a specific, optimized gram-scale procedure for this compound is not extensively detailed in publicly available literature, a viable synthetic strategy can be constructed by analyzing established methods for analogous benzofuran structures.
A plausible and scalable approach involves a multi-step synthesis. This pathway would likely begin with the formation of a suitable 4-substituted benzofuran precursor, followed by the introduction of a two-carbon side chain or a precursor group, and concluding with its conversion to the acetic acid moiety.
One of the most critical transformations in a potential synthesis is the conversion of a 4-acetyl-1-benzofuran intermediate to the final acetic acid product. The Willgerodt-Kindler reaction is a well-established method for converting aryl ketones into thioamides, which can then be hydrolyzed to the corresponding carboxylic acids. This reaction has been successfully applied to benzofuran systems. For instance, the reaction of 1-(benzofuran-2-yl)ethan-1-one with an amine and elemental sulfur demonstrates the feasibility of this transformation on the benzofuran core, providing a template for its application at the 4-position. nih.gov
The following table outlines a proposed reaction step based on this methodology for a hypothetical gram-scale synthesis.
Table 1: Proposed Gram-Scale Willgerodt-Kindler Reaction for a Benzofuran Precursor
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | 4-Acetyl-1-benzofuran | N/A |
| Reagents | N-alkyl amine (e.g., N-ethyl piperazine), Elemental Sulfur | nih.gov |
| Solvent/Catalyst System | Glycerol / K₂CO₃ | nih.gov |
| Temperature | 80 °C | nih.gov |
| Notes | The reaction yields a thioamide intermediate, which requires subsequent hydrolysis (e.g., with aqueous acid or base) to yield the final this compound. Purification would likely involve extraction and column chromatography. nih.gov |
The initial synthesis of the benzofuran ring itself is another critical consideration for scalability. Classic methods, such as the reaction of a substituted salicylaldehyde with chloroacetic acid followed by cyclization, have proven effective for producing the core benzofuran structure on a large scale. orgsyn.org The procedure detailed in Organic Syntheses for producing coumarone (benzofuran) involves the reflux of o-formylphenoxyacetic acid with sodium acetate (B1210297) and acetic anhydride, yielding the product after extraction and distillation. orgsyn.org This robust method can be adapted for analogues by using appropriately substituted starting materials.
Modern synthetic methods also offer scalable routes to functionalized benzofurans. A notable example is the reaction of phenols with alkynyl sulfoxides, activated by trifluoroacetic anhydride (TFAA), which can produce a wide range of substituted benzofurans in excellent yields. rsc.org The scalability of this protocol has been demonstrated at the 1 mmol scale without a decrease in yield, suggesting its suitability for larger preparations. rsc.org
Table 2: Scalable Benzofuran Synthesis via Interrupted Pummerer Reaction
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Materials | Phenol (B47542), Alkynyl Sulfoxide | rsc.org |
| Activator | Trifluoroacetic anhydride (TFAA) | rsc.org |
| Solvent | Dichloromethane, Toluene, or α,α,α-Trifluorotoluene | rsc.org |
| Yield | Up to 97% (on 0.1 mmol scale) | rsc.org |
| Scalability | Yield maintained at 1 mmol scale | rsc.org |
| Notes | This method allows for the synthesis of diverse benzofuran analogues by varying the substitution on both the phenol and the alkynyl sulfoxide starting materials. rsc.org |
For the synthesis of analogues, these methodologies provide significant flexibility. The synthesis of various benzofuran-2-yl methanone (B1245722) derivatives has been achieved through microwave irradiation, a technique known for short reaction times and high yields, which can be advantageous for scaling up production of specific libraries of compounds. nih.gov Furthermore, the synthesis of other heterocyclic systems attached to the benzofuran core, such as 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine, has been reported starting from 2-acetylbenzofuran, indicating that this intermediate is a versatile precursor for a variety of analogues. ijrpc.com
Comprehensive Analysis of this compound
A detailed structural and spectroscopic report on the chemical compound this compound (CAS No. 113405-11-1) cannot be generated at this time.
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for this specific compound. While the molecule is listed by several chemical suppliers bldpharm.comlookchem.comambeed.combiosynth.comchemenu.commolbase.com and its existence is confirmed, detailed characterization studies appear to be unavailable in the public domain.
The user's request for a thorough article based on a specific outline requires detailed research findings for the following analytical techniques:
Vibrational Spectroscopy (FT-IR, FT-Raman)
Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
X-ray Crystallography and Crystal Structure Analysis
Despite targeted searches for each of these areas, no specific spectra, peak data, crystallographic information, or detailed molecular conformation analysis for this compound could be located.
Notably, detailed structural and spectroscopic information is available for other isomers and derivatives, such as 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid researchgate.net and 2-(5-methoxy-1-benzofuran-3-yl)acetic acid nih.gov. Research literature explicitly notes that for the this compound isomer, there is "Limited synthesis data" and its properties are "Not reported," in contrast to more thoroughly studied isomers like the 2-yl variant.
To generate the requested article with scientifically accurate data tables and detailed findings without access to these primary sources would require speculation or fabrication of data, which is contrary to the principles of scientific accuracy. Therefore, in the absence of published research, it is not possible to fulfill this request.
Comprehensive Structural Elucidation and Spectroscopic Analysis
X-ray Crystallography and Crystal Structure Analysis
C-H…π Interactions in Crystal Packing
C-H…π interactions are a class of weak hydrogen bonds where a carbon-hydrogen bond acts as a hydrogen bond donor and a π-system (such as a benzene (B151609) or furan (B31954) ring) serves as the acceptor. These interactions, although individually weak, can collectively play a significant role in the stabilization of crystal structures. In the context of 2-(1-Benzofuran-4-yl)acetic acid, both the benzene and furan rings of the benzofuran (B130515) moiety can act as π-acceptors.
Detailed studies on various benzofuran derivatives have provided valuable insights into the nature and geometric characteristics of C-H…π interactions in their crystal lattices. For instance, the analysis of the crystal structures of benzofuran-2-yl ketone derivatives has shown the presence of such interactions, which, in conjunction with other weak forces like C-H…O and π-π stacking, contribute to the formation of complex three-dimensional supramolecular networks. nih.gov
While the precise details of the C-H…π interactions in this compound remain to be determined through single-crystal X-ray diffraction studies of the compound itself, it is highly probable that the C-H bonds of the aromatic rings and the methylene (B1212753) group of the acetic acid side chain participate in such interactions with the benzofuran ring system of neighboring molecules.
The following table summarizes the types of intermolecular interactions observed in the crystal structures of some related benzofuran compounds, which can be considered as models for the potential interactions in this compound.
| Compound Name | Intermolecular Interactions Observed | Reference |
| 2-Benzoyl-1-benzofuran | C—H⋯O, C—H⋯π, π–π interactions | nih.gov |
| Bis(5-bromo-1-benzofuran-2-yl) ketone | C—H⋯O, C—H⋯π interactions, Br⋯Br contacts | nih.gov |
| 3-Mesityl-3-methylcyclobutyl 3-methylnaphtho[1,2-b]furan-2-yl ketone | C—H⋯π, π–π stacking interactions | nih.gov |
| 2-(6-hydroxy-1-benzofuran-3-yl) acetic acid | O-H⋯O, C-H⋯O intermolecular interactions | ambeed.com |
| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | π–π interactions |
Table 1: Intermolecular Interactions in Related Benzofuran Compounds
The presence of C-H…π interactions has a significant influence on the physical properties of the crystalline material, including its melting point, solubility, and morphology. A detailed analysis of these interactions in this compound would require dedicated crystallographic studies.
Investigation of Biological Activities and Molecular Mechanisms
Antimicrobial Efficacy
The benzofuran (B130515) scaffold is a recurring motif in compounds exhibiting a wide range of antimicrobial properties. Although direct studies on 2-(1-Benzofuran-4-yl)acetic acid are limited, research on analogous structures provides insights into its potential antimicrobial efficacy.
Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives of benzofuran have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, a fragment-based drug discovery approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli identified a related compound, 2-(6-bromobenzofuran-3-yl)acetic acid, as a hit. nih.gov This suggests that the benzofuran acetic acid scaffold has the potential to interact with bacterial targets. Further studies on other benzofuran derivatives have shown varying levels of inhibition against Staphylococcus aureus and Escherichia coli. The specific substitution patterns on the benzofuran ring and the acetic acid side chain are critical in determining the spectrum and potency of antibacterial activity. Research on various substituted benzofurans indicates that the position and nature of substituents significantly influence their efficacy against these common pathogens.
Antifungal Activity
The potential of benzofuran derivatives as antifungal agents has been an area of active research. Studies on various benzofuran compounds have reported antifungal activity against a range of fungal pathogens. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. The specific antifungal spectrum and potency of this compound would likely depend on its unique structural features and its ability to penetrate fungal cells and interact with specific molecular targets.
Antitubercular Activity
Several benzofuran derivatives have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. While no direct antitubercular activity data for this compound has been found, the core benzofuran structure is present in some compounds that have shown promise in this area. For example, various heterocyclic compounds containing the benzofuran nucleus have been synthesized and evaluated for their antimycobacterial properties. The lipophilicity and electronic properties conferred by the benzofuran ring system can be crucial for activity against the unique cell wall of Mycobacterium tuberculosis.
Anti-inflammatory Responses
The anti-inflammatory potential of compounds containing the benzofuran moiety has been documented. These compounds are thought to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The acetic acid functional group present in this compound is also found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar mechanisms of action, such as the inhibition of cyclooxygenase (COX) enzymes. However, without specific experimental data for this compound, its anti-inflammatory profile remains speculative.
Enzyme Inhibition Studies
The ability of benzofuran derivatives to inhibit specific enzymes is a key area of their pharmacological investigation.
Cytochrome P450 (CYP) Enzyme Inhibition
Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Various benzofuran-containing molecules have been reported to inhibit different CYP isoforms. The specific inhibitory profile of this compound against various CYP enzymes would require dedicated enzymatic assays. Such studies are critical for assessing the potential for this compound to alter the metabolism of other co-administered drugs.
Phosphatidylinositol-3-kinases (PI3K) Inhibition
The Phosphatidylinositol-3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival; its aberrant activation is a common feature in many cancers. Specific derivatives of benzofuran have been identified as potent inhibitors of PI3K.
A series of newly synthesized benzofuran derivatives demonstrated significant inhibitory activity against the PI3Kα isoform. Notably, compounds designated as 8 , 9 , and 11 in one study showed potent inhibition with IC₅₀ values of 4.1 µM, 7.8 µM, and 20.5 µM, respectively. nih.gov Compound 8 's activity was superior to the reference compound LY294002, which had an IC₅₀ of 6.18 µM. nih.gov Another study highlighted a benzofuran derivative, Compound 8 , which inhibited PI3K with an IC₅₀ value of 2.21 nM, showcasing a strong potential for disrupting this key cancer-related pathway. nih.gov
Table 1: PI3Kα Inhibitory Activity of Selected Benzofuran Derivatives
| Compound | IC₅₀ (µM) nih.gov | Reference Compound (LY294002) IC₅₀ (µM) nih.gov |
|---|---|---|
| Derivative 8 | 4.1 | 6.18 |
| Derivative 9 | 7.8 | 6.18 |
| Derivative 11 | 20.5 | 6.18 |
Note: A lower IC₅₀ value indicates greater potency.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth, and it is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. Blocking this receptor is a key strategy in cancer therapy. Certain benzofuran derivatives have emerged as effective VEGFR2 inhibitors.
For instance, a benzofuran derivative referred to as Compound 8 was found to inhibit VEGFR-2 with an IC₅₀ of 68 nM, compared to the reference drug sorafenib's IC₅₀ of 31.2 nM. nih.gov In a separate study, a series of benzofuran-based chalcone (B49325) derivatives were developed, with derivative 5c exhibiting an exceptionally potent inhibitory effect on VEGFR-2, with an IC₅₀ value of 1.07 nM. nih.gov These findings underscore the potential of the benzofuran scaffold in designing powerful anti-angiogenic agents. nih.govnih.gov
Table 2: VEGFR2 Inhibitory Activity of Selected Benzofuran Derivatives
| Compound | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
|---|---|---|---|
| Compound 8 nih.gov | 68 | Sorafenib nih.gov | 31.2 |
| Derivative 5c nih.gov | 1.07 | - | - |
Note: A lower IC₅₀ value indicates greater potency.
Topoisomerase Inhibition (for related derivatives)
Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for anticancer drugs. youtube.com While direct topoisomerase inhibition by this compound is not extensively documented, related benzofuran derivatives, specifically furocoumarins like benzopsoralen, have been shown to act as topoisomerase II inhibitors. nih.gov
One such derivative, 4-hydroxymethyl-4',5'-benzopsoralen (HMBP) , was found to inhibit the activity of mammalian topoisomerase II. nih.gov This inhibition prevents the enzyme from re-ligating DNA strands that it has cleaved, leading to the accumulation of double-strand breaks and ultimately, cell death. nih.gov This mechanism of action is distinct from other pathways and highlights another avenue through which benzofuran-related structures can exert anticancer effects. nih.gov
Anticancer Potential
The multifaceted inhibitory activities of this compound derivatives translate into significant anticancer potential, which has been demonstrated through various cellular effects, including the induction of apoptosis and specific cytotoxicity against a range of cancer cell lines.
Induction of Apoptosis in Leukemia Cell Lines
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. Research has shown that certain halogenated derivatives of benzofuran are not only selectively toxic toward human leukemia cells but also that they induce apoptosis in these cancer cells. nih.gov This suggests that these compounds can reactivate the cellular self-destruct sequence in hematological malignancies. nih.gov
Targeting Tubulin
The cellular cytoskeleton, composed of microtubules formed from tubulin protein, is critical for cell division (mitosis). nih.gov Agents that interfere with microtubule dynamics are potent anticancer drugs. Several 2-aroyl-benzofuran derivatives have been identified as microtubule-targeting agents that inhibit tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, preventing the assembly of microtubules. nih.gov This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, which is followed by apoptosis of the tumor cells. nih.gov
Activity Against Specific Cancer Cell Lines (e.g., HePG2, MCF-7, HeLa, PC3)
The anticancer potential of this compound derivatives has been confirmed through their cytotoxic activity against a panel of human cancer cell lines. Studies have consistently shown that these compounds are effective against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and prostate cancer (PC3) cells.
For example, a study of various benzofuran derivatives reported IC₅₀ values against these four cell lines, with the most active compounds showing efficacy in the low micromolar range. nih.gov Another investigation found that a specific derivative, Compound 8 , was most active against HepG2 and PC3 cell lines. nih.gov The data from these studies demonstrate a broad spectrum of activity and highlight the promise of this chemical class in oncology research.
Table 3: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound | HepG2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) | PC3 (Prostate) | Reference |
|---|---|---|---|---|---|
| Derivative 8 | 8.49 | 16.72 | 11.58 | 10.33 | nih.gov |
| Derivative 9 | 6.55 | 13.14 | 9.33 | 8.16 | nih.gov |
| Derivative 11 | 4.00 | 8.99 | 6.49 | 5.82 | nih.gov |
| Compound 8 | ~11 | >50 | ~17 | >50 | nih.gov |
| Doxorubicin (Ref.) | 4.17 | 5.83 | 8.87 | 6.49 | nih.gov |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.
Neuroprotective Effects (for related derivatives)
Derivatives of benzofuran have demonstrated notable neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders. rsc.orgrsc.org Excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a key factor in the progression of many neurodegenerative diseases. rsc.org
Research has shown that certain benzofuran-type stilbenes, such as moracin O, moracin R, and moracin P, exhibit significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. nih.govresearchgate.net The underlying mechanism for this protection is believed to be mediated through the metabotropic glutamate receptor 1 (mGluR1). nih.govresearchgate.net
Furthermore, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. rsc.orgacs.org In these studies, NMDA treatment, which typically reduces neuronal viability, was counteracted by the presence of these benzofuran derivatives. rsc.org One derivative, compound 1f, which features a methyl substitution at the R2 position, showed particularly potent neuroprotective action, comparable to the known NMDA antagonist, memantine. acs.org Another derivative, compound 1j, with a hydroxyl substitution at the R3 position, also displayed significant anti-excitotoxic effects. acs.org These findings suggest that specific substitutions on the benzofuran ring are crucial for conferring neuroprotective activity against excitotoxic damage. acs.org
Table 1: Neuroprotective Activity of Selected Benzofuran Derivatives
| Compound | Derivative Type | Protective Effect | Mechanism of Action |
| Moracin O, R, P | Benzofuran-type stilbenes | Significant protection against glutamate-induced neurotoxicity. nih.govresearchgate.net | Mediated by metabotropic glutamate receptor 1 (mGluR1). nih.govresearchgate.net |
| Compound 1f | 7-methoxy-N-(phenyl)benzofuran-2-carboxamide with -CH3 at R2 | Potent neuroprotection against NMDA-induced excitotoxicity. acs.org | Comparable to NMDA antagonist memantine. acs.org |
| Compound 1j | 7-methoxy-N-(phenyl)benzofuran-2-carboxamide with -OH at R3 | Marked anti-excitotoxic effects. acs.org | Also exhibits antioxidant properties. acs.org |
G Protein-Coupled Receptor 40 (GPR40)/Free Fatty Acid Receptor 1 (FFA1) Agonism (for dihydro derivatives)
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is highly expressed in pancreatic β-cells and plays a key role in mediating the potentiation of insulin (B600854) secretion by free fatty acids. rsc.org This makes it an attractive therapeutic target for type 2 diabetes. rsc.orgresearchgate.net Dihydro derivatives of benzofuran acetic acid have been identified as potent agonists of GPR40. rsc.org
Specifically, research into (2,3-dihydro-1-benzofuran-3-yl)acetic acids led to the discovery of highly bioavailable GPR40/FFA1 agonists that act as glucose-dependent insulinotropic agents. rsc.org The development of synthetic small-molecule agonists for GPR40 aims to enhance insulin secretion in a glucose-dependent manner, mimicking the effects of fatty acids. rsc.org The GPR40 agonist TAK-875, for instance, advanced to clinical trials and demonstrated efficacy in reducing blood glucose levels in patients with type 2 diabetes. rsc.orgresearchgate.net Structural modifications to endogenous free fatty acids, focusing on reducing lipophilicity and breaking planarity, have led to the identification of spiropiperidine and tetrahydroquinoline acid derivatives as GPR40 agonists with unique pharmacological profiles. medcraveonline.com
Table 2: GPR40/FFA1 Agonism of Dihydrobenzofuran Derivatives
| Derivative Class | Target Receptor | Therapeutic Application | Key Findings |
| (2,3-dihydro-1-benzofuran-3-yl)acetic acids | GPR40/FFA1 | Type 2 Diabetes | Act as glucose-dependent insulinotropic agents. rsc.org |
| Spiropiperidine and Tetrahydroquinoline acid derivatives | GPR40/FFA1 | Type 2 Diabetes | Identified as GPR40 agonists with unique pharmacology and pharmacokinetic properties. medcraveonline.com |
Other Biological Activities
The versatile benzofuran scaffold has been associated with a broad spectrum of other biological activities, highlighting its potential in various therapeutic areas. rsc.orgnih.gov
Antiviral Activity : Certain benzofuran derivatives have shown specific antiviral properties. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were found to be active against the respiratory syncytial virus (RSV). researchgate.net Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, exhibited activity against the influenza A virus. researchgate.net More recently, benzofuran derivatives have been identified as STING agonists, inducing IFN-I expression and demonstrating an antiviral effect against coronaviruses like HCoV-229E and SARS-CoV-2. srce.hr
Anticonvulsant Activity : The benzofuran nucleus is considered a valuable hydrophobic functional group for anticonvulsant drug design. nih.gov A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized and shown to exhibit significant anticonvulsant activity in the maximal electroshock induced seizures (MES) model in mice. nih.gov Similarly, furochromone and benzofuran derivatives with thiosemicarbazide (B42300) or thiazolidin-4-one moieties have also demonstrated anticonvulsant effects. nih.gov
Anti-Alzheimer's Disease (Anti-AD) Activity : Benzofuran derivatives are being investigated as multi-target agents for Alzheimer's disease. researchgate.netnih.gov The benzofuran skeleton can be seen as a structural mimic of a part of the established AD drug, donepezil. researchgate.net Research has focused on their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov A decline in acetylcholine levels is linked to the cognitive symptoms of AD. Some 2-arylbenzofuran derivatives have shown potent dual inhibitory activity against both cholinesterases and β-secretase (BACE1), an enzyme involved in the formation of amyloid plaques. researchgate.netnih.gov
Anti-parasitic Activity : Polysubstituted benzofuran derivatives have been synthesized and tested for their ability to inhibit the growth of parasites. researchgate.net Some of these compounds showed good inhibitory activity against the proliferation of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.net The benzofuran scaffold is also being explored for its potential against Plasmodium falciparum, the parasite that causes malaria. researchgate.net
Anti-acetylcholine Activity : The anti-acetylcholine activity of benzofuran derivatives is primarily linked to their role as cholinesterase inhibitors in the context of Alzheimer's disease treatment. nih.govresearchgate.netnih.gov By inhibiting AChE and BChE, these compounds increase the levels of acetylcholine in the brain, which is a key strategy for managing AD symptoms. researchgate.netnih.gov For example, benzofuran-triazole hybrids have been shown to have potent AChE inhibitory activity. nih.gov
Aromatase-inhibitory Activity : Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Novel 1-[(benzofuran-2-yl)phenylmethyl]-triazoles and -tetrazoles have been synthesized and identified as potent competitive inhibitors of human placental aromatase. These non-steroidal aromatase inhibitors represent a promising class of compounds for anticancer drug development.
Table 3: Summary of Other Biological Activities of Benzofuran Derivatives
| Biological Activity | Derivative Examples | Key Findings |
| Antiviral | 1-(7-alkoxy-2-benzofuranyl)ethanones, STING agonists | Activity against RSV, Influenza A, and Coronaviruses. researchgate.netsrce.hr |
| Anticonvulsant | N-(2-benzoyl-benzofuran-3-yl)-acetamides | Prevention of seizure spread in MES models. nih.gov |
| Anti-AD | 2-Arylbenzofuran derivatives | Dual inhibition of cholinesterases and BACE1. researchgate.netnih.gov |
| Anti-parasitic | Polysubstituted benzofurans | Inhibition of Trypanosoma brucei proliferation. researchgate.net |
| Anti-acetylcholine | Benzofuran-triazole hybrids | Potent acetylcholinesterase (AChE) inhibitors. nih.gov |
| Aromatase-inhibitory | 1-[(Benzofuran-2-yl)phenylmethyl]-triazoles | Potent competitive inhibitors of aromatase. |
Structure Activity Relationship Sar Studies of Benzofuran Derived Acetic Acids
Influence of Substituents on Biological Potency
The biological potency of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on the core structure. Research has shown that specific modifications can dramatically enhance or alter the pharmacological effects of these compounds, which include anticancer, anti-Alzheimer's, and antibacterial activities. nih.govrsc.orgacs.org
Preliminary SAR studies have identified the C-2 position of the benzofuran ring as a key site for modulating cytotoxic activity. rsc.org The introduction of ester or heterocyclic ring substitutions at this position has been found to be crucial for the anticancer properties of the compounds. nih.govmdpi.com Furthermore, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has consistently led to a significant enhancement in anticancer activities. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring has been noted in compounds evaluated against leukemia and cervical cancer cell lines. mdpi.com
The substituents on the benzene (B151609) portion of the scaffold also play a vital role. For antibacterial applications, the presence of hydroxyl, halogen, or amino groups at the 5-position is closely associated with the compound's activity. rsc.org
In the context of neurodegenerative diseases, the influence of substituents has been systematically studied for anti-Alzheimer's activity. A series of novel benzofuran-azacyclic hybrids demonstrated that the nature of the side chain significantly impacts inhibitory potency against key enzymes like Acetylcholinesterase (AChE) and β-secretase (BACE-1). acs.org The data below illustrates how different substituent groups on a benzofuran scaffold affect its enzymatic inhibition.
| Compound | Key Substituent Moiety | AChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) |
|---|---|---|---|
| 4e | Benzyl piperidine | 0.141 ± 0.007 | 0.201 ± 0.010 |
| 4h | 2-Furoyl piperazine | 0.125 ± 0.006 | 0.187 ± 0.009 |
| 4m | N-(2-hydroxyethyl)piperazine | 0.098 ± 0.004 | 0.134 ± 0.006 |
| Donepezil (Reference) | N/A | 0.022 ± 0.001 | 0.110 ± 0.005 |
| Verubecestat (Reference) | N/A | N/A | 0.031 ± 0.001 |
The results indicate that compound 4m , featuring an N-(2-hydroxyethyl)piperazine moiety, was the most potent against both enzymes among the tested novel compounds. acs.org This highlights that even subtle changes in the substituent groups can lead to significant differences in biological potency.
Role of Fused Ring Systems in Bioactivity
The fused heterocyclic ring system of benzofuran is a critical determinant of its biological activity. nih.govmdpi.com This structural motif, consisting of an aromatic benzene ring fused to a five-membered furan (B31954) ring, provides a rigid and relatively planar backbone that is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term signifies that the scaffold is capable of binding to a variety of biological targets, making it a versatile starting point for drug discovery. nih.gov
The inherent chemical architecture of the benzofuran ring system is responsible for the broad spectrum of pharmacological activities observed in its derivatives, including anticancer, anti-infective, and neuroprotective effects. nih.govresearchgate.netmdpi.com The fusion of the two rings creates a unique electronic and steric environment that facilitates interactions with enzymes and receptors. researchgate.net
The development of novel synthetic methods to create complex, polycyclic benzofuran compounds has further expanded the potential applications of this scaffold. rsc.org For example, new methods for constructing the benzofuran ring system have been instrumental in developing novel compounds with anti-hepatitis C virus activity and anticancer properties. rsc.org The stability and synthetic accessibility of the benzofuran core allow for extensive chemical modifications, enabling the fine-tuning of its biological profile for various therapeutic purposes. nih.gov
Conformational Analysis and Bioactivity Correlation
The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological function, as it dictates how the molecule interacts with its biological target. For benzofuran-derived acetic acids, conformational analysis, often aided by computational methods like molecular docking, provides crucial insights into their structure-activity relationships. acs.org
Molecular docking studies on benzofuran derivatives designed as anti-Alzheimer's agents have elucidated their binding modes within target enzymes. acs.org For instance, in a study of inhibitors for the β-secretase (BACE-1) enzyme, it was found that the core benzofuran moiety of active compounds fits well within the catalytic cleft. acs.org Specifically, the benzofuran ring was observed to interact with the amino acid residue Tyr198 through hydrogen bonding and π−π stacking. acs.org
The analysis further revealed how different substituents influence the binding conformation. In the most potent compound, 4m , the 2-hydroxyethyl group on the side chain formed direct hydrogen bonds with the Gln73 and Lys107 residues of the enzyme. acs.org These specific interactions stabilized the enzyme-inhibitor complex, leading to enhanced biological activity. acs.org In contrast, another derivative, compound 4h , which lacks a positively charged nitrogen in its side chain, was proposed to have less stable interactions within the same region of the binding pocket. acs.org
Crystallographic studies of substituted benzofuran acetic acids also provide valuable conformational data. In the solid-state structure of 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid, the benzofuran unit is essentially planar. researchgate.net The crystal structure is stabilized by intermolecular O–H···O hydrogen bonds and aromatic π–π interactions between the furan and benzene rings of adjacent molecules. researchgate.net These types of interactions are fundamental for molecular recognition and can influence how a compound binds to a biological target.
Derivatives and Analogues of 2 1 Benzofuran 4 Yl Acetic Acid
Structural Diversity of Benzofuran-Acetic Acid Compounds
The benzofuran (B130515) ring system is a key structural motif found in numerous biologically active natural products and synthetic compounds. acs.orgacs.org The fusion of a benzene (B151609) ring with a furan (B31954) ring results in a bicyclic aromatic heterocycle that can be substituted at various positions. The structural diversity of benzofuran-acetic acid compounds arises from the ability to introduce a wide range of functional groups onto both the benzofuran nucleus and the acetic acid side chain.
Key areas of structural modification include:
Substitution on the Benzofuran Ring: The benzene portion of the benzofuran scaffold can be substituted with various groups such as alkyl, alkoxy, and halogen moieties. These substitutions can influence the electronic properties and lipophilicity of the molecule.
Modification of the Acetic Acid Side Chain: The carboxylic acid group can be converted into esters, amides, or other functional groups. The methylene (B1212753) bridge of the acetic acid can also be a site for substitution.
Introduction of Additional Heterocyclic Rings: The benzofuran-acetic acid scaffold can be further elaborated by the addition of other heterocyclic systems, leading to more complex molecular architectures.
These modifications allow for the fine-tuning of the compound's properties and have led to the synthesis of a broad spectrum of derivatives with potential applications in various fields of chemical and biological research. acs.orgacs.org
Examples of Chemically Modified Analogues
The versatility of the benzofuran-acetic acid scaffold is demonstrated by the synthesis of numerous chemically modified analogues. These examples highlight the diverse range of functional groups and structural motifs that can be incorporated.
Methyl substitutions on the benzofuran ring are a common strategy to explore the structure-activity relationships of this class of compounds. The position and number of methyl groups can significantly impact the compound's properties.
2-(5-methyl-1-benzofuran-3-yl)acetic acid: This analogue features a methyl group at the 5-position of the benzofuran ring.
2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid: In this derivative, two methyl groups are present on the benzene portion of the benzofuran nucleus. iucr.orgresearchgate.net The synthesis of this compound can be achieved by the reflux of 4-bromomethyl-5,7-dimethylcoumarin in sodium hydroxide (B78521), followed by neutralization. researchgate.net X-ray crystallography studies reveal that the acetic acid group is not coplanar with the benzofuran ring system. iucr.orgresearchgate.net
2-(6-methyl-1-benzofuran-3-yl)acetic acid: This compound has a single methyl group at the 6-position.
The table below summarizes some of the key structural features of these substituted methyl benzofuran acetic acids.
| Compound Name | Position of Methyl Group(s) | Molecular Formula |
| 2-(5-methyl-1-benzofuran-3-yl)acetic acid | 5 | C₁₁H₁₀O₃ |
| 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid | 4, 6 | C₁₂H₁₂O₃ |
| 2-(6-methyl-1-benzofuran-3-yl)acetic acid | 6 | C₁₁H₁₀O₃ |
The introduction of a hydroxyl group onto the benzofuran ring can significantly alter the polarity and hydrogen bonding capabilities of the molecule.
2-(6-Hydroxy-1-benzofuran-3-yl) acetic acid: This compound is a notable derivative where a hydroxyl group is located at the 6-position of the benzofuran ring. chemdad.comchemicalbook.com It serves as a reactant in the synthesis of more complex molecules. chemdad.comchemicalbook.com The synthesis of its corresponding acetamide (B32628) derivative, 2-(6-hydroxy-1-benzofuran-3-yl)acetamide, has been reported, involving the reaction of the parent acetic acid with 1,1'-carbonyldiimidazole (B1668759) followed by treatment with ammonium (B1175870) acetate (B1210297) and triethylamine (B128534). nih.gov
The incorporation of sulfur into the benzofuran scaffold introduces unique chemical properties and has been explored in the synthesis of novel analogues.
2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid: This derivative is characterized by the presence of a methylsulfanyl (-SCH₃) group at the 3-position and two methyl groups at the 5- and 7-positions of the benzofuran ring. iucr.orgnih.govscienceopen.com Its synthesis involves the alkaline hydrolysis of the corresponding ethyl ester. iucr.orgnih.gov In the solid state, the molecules of this compound form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups. iucr.orgnih.gov
The conversion of the carboxylic acid functionality into a hydrazide opens up avenues for further chemical transformations and the synthesis of a variety of heterocyclic compounds. Hydrazides are synthesized from the corresponding esters by reaction with hydrazine (B178648) hydrate (B1144303). rasayanjournal.co.innih.gov
Research has shown the synthesis of various hydrazide derivatives from benzofuran carboxylic acids. For example, 3-methyl-2-benzofurancarbohydrazide can be prepared by reacting 3-methyl-2-ethoxy carbonyl benzofuran with hydrazine hydrate in ethanol. rasayanjournal.co.in These hydrazides can then serve as precursors for the synthesis of other derivatives. rasayanjournal.co.in
Thiazolidinones are a class of heterocyclic compounds that can be synthesized from benzofuran-based precursors. The synthesis often involves the reaction of a Schiff base, derived from a benzofuran aldehyde or ketone, with a thiol-containing compound like thioglycolic acid. tandfonline.comnih.gov
For instance, thiazolidinone derivatives have been synthesized starting from 1-(1-benzofuran-2-yl)-2-bromoethanone. tandfonline.com Another approach involves the condensation of khellinone, a naturally derived benzofuran, with amines followed by cyclization with thioglycolic acid to yield benzofuran-1,3-thiazolidin-4-one derivatives. nih.govresearchgate.net These synthetic strategies highlight the utility of benzofuran compounds as building blocks for more complex heterocyclic systems. nih.govsysrevpharm.org
Quinoline-Benzofuran Hybrids
The strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity is a well-established approach in medicinal chemistry. This molecular hybridization aims to develop compounds with improved affinity, efficacy, and pharmacokinetic profiles, or to address challenges like drug resistance. researchgate.net The conjugation of a quinoline (B57606) moiety, a privileged scaffold in drug discovery known for its broad spectrum of biological activities, with a benzofuran ring system has yielded a promising class of hybrid compounds. researchgate.netresearchgate.net The rationale behind this combination lies in the potential for synergistic or additive effects, leading to enhanced therapeutic potential. researchgate.net
Research into quinoline-benzofuran hybrids has largely focused on their antimicrobial properties. The benzofuran nucleus is a key component in many biologically active compounds and is recognized for its potential as an antibacterial agent. researchgate.net When combined with the quinoline core, the resulting hybrids have demonstrated significant activity against various bacterial and fungal strains.
For instance, a series of 1,2,3-triazole-based polyaromatic compounds incorporating a chloroquinoline moiety was synthesized and evaluated for antimicrobial activity. nih.gov Several of these triazole/quinoline hybrids exhibited potent antifungal activity, particularly against Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values in the low micromolar range, and were devoid of cytotoxic effects. nih.gov Another study focused on new quinoline derivatives prepared through the Mannich reaction, with one quinolone-coupled hybrid, compound 5d, showing potent effects against a wide range of Gram-positive and Gram-negative bacteria with MIC values ranging from 0.125 to 8 µg/mL. nih.gov Molecular docking studies suggested that this hybrid might act on both bacterial LptA and Topoisomerase IV proteins, indicating a dual-target mechanism of action. nih.gov
The synthesis of these hybrids often involves multi-step protocols. One approach involves a one-pot, three-step synthesis for 2-(1-benzofuran-2-yl) quinoline-3-carboxylic acid analogues, which includes Williamson ether formation, hydrolysis, and intramolecular cyclization reactions. researchgate.net Other methods utilize click chemistry to link the quinoline and another heterocyclic moiety, such as a triazole, to form the final hybrid structure. nih.gov
Dihydrobenzofuran Acetic Acid Derivatives
Derivatives of 2,3-dihydrobenzofuran (B1216630) acetic acid represent another significant modification of the core benzofuran structure. acs.org The reduction of the furan ring to its dihydro form enhances molecular stability and alters the compound's three-dimensional structure, which can lead to different biological activities compared to the planar benzofuran parent. acs.org These scaffolds are found in numerous natural products and synthetic compounds that exhibit a wide array of biological effects. acs.orgrsc.org
A notable area of research for dihydrobenzofuran acetic acid derivatives is in the treatment of metabolic disorders. Specifically, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives have been identified as agonists for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.govresearchgate.net This receptor is involved in amplifying glucose-stimulated insulin (B600854) secretion from pancreatic β-cells, making it an attractive target for type 2 diabetes therapies. nih.govresearchgate.net
Initial research identified promising candidates that were unfortunately hampered by high lipophilicity. nih.gov Subsequent optimization efforts focused on introducing polar functional groups to reduce lipophilicity while maintaining potency. nih.gov This led to the discovery of compounds with improved pharmacokinetic profiles. nih.gov One such optimized compound, TAK-875, demonstrated resistance to β-oxidation, a long-acting pharmacokinetic profile, and in vivo efficacy in a type 2 diabetic rat model, where it significantly lowered plasma glucose and increased insulin secretion during an oral glucose tolerance test. nih.gov
The synthesis of these derivatives can be achieved through various routes. One method involves the Rh-catalyzed asymmetric hydrogenation of a precursor to yield (2,3-dihydrobenzofuran-3-yl)acetic acid derivatives with high enantiomeric excess. deepdyve.com Another general approach is the oxidative cycloaddition of a 2-cyclohexenone with an alkene using manganese(III) acetate to form the dihydrobenzofuran ring system. acs.org Diversity-oriented synthesis has also been employed to create libraries of trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acids. This process can involve the reduction of a 2-aryl-3-ethoxycarbonyl benzofuran, followed by hydrolysis of the ester to the carboxylic acid. acs.org
Computational Chemistry and in Silico Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy. While comprehensive DFT data for 2-(1-Benzofuran-4-yl)acetic acid is not extensively available in the public domain, studies on closely related benzofuran (B130515) derivatives provide a framework for the types of analyses that are conducted. For instance, research on compounds like 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid (2DBAA) and 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (HBFAA) has utilized DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) to perform detailed computational characterizations. nih.govresearchgate.netresearchgate.netwisc.edu
Geometry Optimization
Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For benzofuran derivatives, DFT calculations have been used to compare theoretical geometries with experimental data obtained from X-ray diffraction, often showing good agreement. researchgate.netresearchgate.net However, specific optimized geometry parameters for this compound are not detailed in the available literature.
Vibrational Frequency Analysis
Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. This analysis helps in the assignment of experimental vibrational bands to specific molecular motions. The calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and allow for the interpretation of spectral data. researchgate.net While this analysis is common for related benzofuran compounds, specific calculated vibrational frequencies for this compound are not available in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.govnih.gov For derivatives like 2DBAA, the HOMO-LUMO gap has been calculated to demonstrate charge transfer within the molecule. researchgate.net Specific HOMO-LUMO energy values and their gap for this compound have not been reported in the searched scientific literature.
Table 1: Conceptual Frontier Molecular Orbital Data (Note: This table is illustrative of the parameters that would be calculated in an FMO analysis. No specific data for this compound was found.)
| Parameter | Description | Typical Unit |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |
Natural Bond Orbital (NBO) Analysis
Table 2: Conceptual Natural Bond Orbital Analysis Data (Note: This table illustrates the type of data generated from an NBO analysis. No specific data for this compound was found.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| Example: σ(C-C) | Example: σ*(C-C) | Value |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in optoelectronics and photonics. Computational methods are used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netphyschemres.org Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. DFT calculations have been employed to evaluate these properties for various benzofuran derivatives, often revealing their potential as NLO materials. researchgate.netresearchgate.net However, a computational study detailing the NLO properties of this compound specifically could not be located in the reviewed literature.
Table 3: Conceptual Non-Linear Optical Properties (Note: This table shows the typical parameters calculated for NLO properties. No specific data for this compound was found.)
| Parameter | Description | Typical Unit |
|---|---|---|
| Dipole Moment (μ) | Measure of molecular polarity | Debye |
| Mean Polarizability (α) | Measure of the molecule's ability to be polarized | esu |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach provides insights into the dynamic behavior, conformational changes, and interactions of a molecule within a specific environment, such as in a solvent. For instance, MD simulations combined with DFT have been used to investigate the influence of water on the stability of related compounds like 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid and to study charge transfer between molecules. researchgate.net Such simulations can reveal important information about how a molecule behaves in a biological or chemical system. Despite its utility, there are no specific published MD simulation studies focused solely on this compound in the available literature.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein's binding site. researchgate.net While specific docking studies for this compound are not extensively detailed in the available literature, research on the broader class of benzofuran derivatives provides a strong indication of their binding capabilities.
Computational studies on various benzofuran derivatives have been performed using software such as AutoDock Vina, Discovery Studio, and PyMOL to investigate their interactions with biological targets. researchgate.net These studies are fundamental to understanding how these compounds might fit into the active sites of enzymes and proteins, a critical step in rational drug design. researchgate.net For instance, docking studies on other benzofuran derivatives have identified potential interactions with targets relevant to antibacterial activity and Alzheimer's disease. researchgate.netresearchgate.net
Protein Binding Interactions
The binding of a compound to proteins, particularly serum albumins, is a key factor influencing its distribution and bioavailability. Benzofuran derivatives have shown a capacity to interact with proteins, a subject of growing scientific interest. encyclopedia.pub Studies on 4-nitrophenyl-functionalized benzofurans and their interaction with Bovine Serum Albumin (BSA), a model protein, have been conducted using techniques like fluorescence spectroscopy and circular dichroism. encyclopedia.pubmdpi.com
These investigations revealed that benzofuran derivatives can bind to BSA with high affinity, with dissociation constants (kD) in the nanomolar range, suggesting a strong and stable interaction. encyclopedia.pubnih.gov The binding often leads to fluorescence quenching of the protein and can induce conformational changes in its secondary structure. encyclopedia.pubnih.gov
Molecular docking simulations complement these experimental findings by providing a visual and energetic representation of the binding. These simulations show how benzofuran derivatives can be housed within the protein's structure, highlighting key interacting amino acid residues. nih.govresearchgate.net The primary forces governing these interactions typically include hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com
| Benzofuran Derivative Class | Protein Target | Key Findings | Techniques Used |
|---|---|---|---|
| 4-Nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | High binding affinity (nanomolar kD), alteration of protein secondary structure. encyclopedia.pubnih.gov | Fluorescence Spectroscopy, Circular Dichroism, Molecular Docking. nih.gov |
| General Benzofuran Derivatives | Stimulator of Interferon Genes (STING) | Identified as STING-dependent immunostimulatory compounds. researchgate.net | Gene Reporter Assays, Molecular Modeling. researchgate.net |
| Benzylbenzofuran Scaffold | Butyrylcholinesterase | Elucidation of structural features for inhibitory activity. researchgate.net | Computational and Biochemical Techniques. researchgate.net |
| Substituted Benzofurans | Bacterial Proteins (e.g., from E. coli) | Strong binding affinity suggested potential for antibacterial agents. researchgate.net | Molecular Docking (AutoDock Vina, Discovery Studio). researchgate.net |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.net These models are powerful tools in drug design for predicting the activity of novel molecules and optimizing lead compounds.
A 2D-QSAR study was successfully performed on a series of benzofuran-based vasodilators to describe their bioactivity. mdpi.com The statistical significance of the resulting model was confirmed by high values for the coefficient of determination (R²) and the Fisher test value (F), along with a low standard deviation of the regression (s²). mdpi.com This demonstrates the utility of QSAR in understanding the structural requirements for a specific biological effect within the benzofuran class. mdpi.com
Topological Descriptors
The foundation of QSAR/QSPR models lies in the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. Topological descriptors, also known as theoretical molecular descriptors, are derived from the 2D representation of a molecule (its molecular graph). researchgate.net They characterize properties such as size, shape, branching, and connectivity. These descriptors serve as the independent variables in the mathematical equations that constitute a QSAR/QSPR model. researchgate.net Examples of well-known degree-based topological indices include the Zagreb indices. researchgate.net
Vertex and Edge Weighted (VEW) Molecular Graphs
A more advanced approach in QSPR involves the use of vertex and edge weighted (VEW) molecular graphs. researchgate.net In traditional molecular graphs, vertices (atoms) and edges (bonds) are treated as uniform entities. The VEW methodology introduces a higher level of chemical specificity by assigning weights to these vertices and edges based on the intrinsic properties of the atoms (e.g., atomic mass, electronegativity) and the nature of the chemical bonds between them. researchgate.net This approach allows for a more nuanced and accurate representation of the molecular structure, which can lead to the development of more robust and predictive QSPR models by enhancing the correlation between topological indices and the physicochemical properties of the compounds. researchgate.net
Drug Likeness Parameters
Drug likeness is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. taylorandfrancis.comlindushealth.com This assessment is often guided by a set of rules, most notably Lipinski's Rule of Five, which was formulated based on the observation that most oral drugs are relatively small and lipophilic molecules. taylorandfrancis.com
The rule states that a compound is more likely to have good oral bioavailability if it satisfies the following criteria lindushealth.com:
Molecular weight ≤ 500 Daltons
Octanol-water partition coefficient (log P) ≤ 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
The physicochemical properties of this compound, as computed by various sources, can be evaluated against these criteria. nih.gov
| Parameter | Value for this compound | Source |
|---|---|---|
| Molecular Weight | 176.17 g/mol | PubChem nih.gov |
| XLogP3-AA (Log P) | 2.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
Based on this data, this compound adheres to all the criteria set forth by Lipinski's Rule of Five.
| Lipinski's Rule of Five | Value for this compound | Compliance |
|---|---|---|
| Molecular Weight ≤ 500 Da | 176.17 | Yes |
| Log P ≤ 5 | 2.4 | Yes |
| Hydrogen Bond Donors ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors ≤ 10 | 3 | Yes |
| Number of Violations | 0 | Compliant |
Other parameters, such as the number of rotatable bonds and the topological polar surface area (TPSA), are also considered important for predicting oral bioavailability. nih.gov For this compound, the rotatable bond count is 2 and the TPSA is 50.6 Ų, values that are generally considered favorable for drug-like molecules. nih.gov
Applications As Synthetic Intermediates and Research Tools
Building Blocks for Complex Organic Compounds
The primary application of 2-(1-Benzofuran-4-yl)acetic acid in synthetic chemistry is its role as a building block. The benzofuran (B130515) nucleus is a significant scaffold found in many biologically active compounds. ijrpc.com The acetic acid side chain provides a reactive handle that allows chemists to elaborate the structure and build more complex molecules.
The carboxylic acid functional group can undergo a wide variety of chemical transformations. For instance, it can be readily converted into amides, esters, or acid chlorides. This reactivity is fundamental to its utility. In one example of a related compound, 2-(benzofuran-2-yl)acetic acid was used to synthesize a series of amides by reacting it with various amines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This same principle applies to the 4-yl isomer, allowing for the attachment of diverse molecular fragments to the benzofuran core.
Furthermore, the benzofuran ring itself can be subject to various modifications, although the primary utility as a building block lies in the reactions of the acetic acid moiety. The combination of the stable benzofuran core and the reactive side chain makes this compound a key intermediate for synthesizing libraries of compounds for screening in drug discovery programs. nih.gov Companies in the life sciences sector provide such chemical building blocks to researchers for this purpose. ambeed.com
Table 1: Key Reactions of the Acetic Acid Moiety
| Reaction Type | Reagents | Product Type | Potential Application |
|---|---|---|---|
| Amidation | Amine, Coupling Agent (e.g., EDC, HATU) | Amide | Synthesis of bioactive compounds, new materials |
| Esterification | Alcohol, Acid Catalyst | Ester | Creation of prodrugs, modification of solubility |
| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol | Access to different functional groups for further synthesis |
Role in Natural Product Total Synthesis
The benzofuran motif is a core structural feature in numerous natural products, many of which exhibit interesting biological activities. rsc.org The total synthesis of these complex molecules is a significant challenge in organic chemistry that often relies on the strategic use of pre-functionalized building blocks. Benzofuran derivatives are crucial starting materials in these synthetic campaigns. rsc.org
For example, the total synthesis of the natural product (+)-propolisbenzofuran B, a compound isolated from propolis, showcases a complex multi-step sequence to construct the final molecule. researchgate.net While this compound itself may not be a direct precursor in every published route, its structural elements—a benzofuran ring with a two-carbon side chain at the 4-position—represent a key substructure that synthetic strategies aim to create. The synthesis of such natural products often involves coupling reactions, such as the Sonogashira coupling, to build the benzofuran ring system, followed by modifications to install the necessary side chains. rsc.orgresearchgate.net The availability of isomers like this compound provides chemists with different strategic options for assembling these complex natural targets.
Reference Standards for Analytical Method Development and Validation
In analytical chemistry, particularly within the pharmaceutical industry, reference standards are highly pure substances used as a benchmark for qualitative and quantitative analysis. This compound is sold as a high-quality reference standard for pharmaceutical testing. biosynth.com
During the development of a new drug, analytical methods must be created to identify and quantify the active pharmaceutical ingredient (API), its impurities, and any degradation products. These methods, often based on techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), require a pure sample of the compound of interest to:
Establish Identity: The retention time and spectral properties of the reference standard are used to confirm the presence of the compound in a sample.
Determine Purity: The reference standard is used to calibrate the instrument and quantify the amount of the compound in a mixture, allowing for the assessment of its purity.
Validate the Method: Method validation is a formal process that proves an analytical method is suitable for its intended purpose. It involves assessing parameters like accuracy, precision, specificity, linearity, and range. A well-characterized reference standard is essential for conducting these validation experiments.
The availability of this compound as a reference material, sometimes with a specified purity of 96% or higher, is crucial for these applications. sigmaaldrich.com
Quality Control (QC) Applications in Drug Development
Quality control is a critical component of the drug development and manufacturing process, ensuring that the final product is safe, effective, and meets all purity specifications. This compound can play a role in QC, typically not as the drug itself, but as a potential impurity or a related substance that must be monitored.
If this compound is an intermediate in the synthesis of a drug substance, regulatory guidelines require that its levels in the final API are controlled and kept below a strict threshold. Therefore, QC laboratories need a certified reference standard of this compound to:
Detect and Quantify Impurities: Develop and validate analytical methods specifically to detect and measure the amount of residual this compound in batches of the API.
Perform Release Testing: Analyze each batch of the manufactured drug substance to ensure it meets the pre-defined specifications for impurities before it can be released for formulation into the final drug product.
Conduct Stability Studies: Monitor the levels of the compound in the API over time under various storage conditions to ensure it does not form as a degradation product.
Its role as a reference standard for pharmaceutical testing directly supports these essential QC functions. biosynth.com
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Benzofuran (B130515) Skeletons and Derivatization Strategies
The development of new therapeutic agents often relies on the synthesis of novel molecular skeletons and the strategic derivatization of existing ones to enhance efficacy, selectivity, and pharmacokinetic properties. Research in the field of benzofurans is actively exploring the fusion of the benzofuran nucleus with other pharmacologically important heterocycles.
One prominent strategy involves molecular hybridization, where the benzofuran scaffold is combined with other heterocyclic systems like piperidine, piperazine, thiosemicarbazone, and imidazo[2,1-b] nih.govresearchgate.netnovanet.cathiadiazole. researchgate.netresearchgate.net For instance, researchers have successfully synthesized 6-(1-benzofuran-2-yl)-2-phenyl imidazo[2,1-b] nih.govresearchgate.netnovanet.cathiadiazole derivatives from 1-(1-benzofuran-2-yl)-2-bromoethanone. researchgate.net This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities.
Further derivatization of the core benzofuran structure is a key area of focus. Studies have shown that the introduction of various substituents at different positions of the benzofuran ring can significantly influence its biological profile. rsc.org For example, 2-aroyl-5-bromobenzo[b]furan derivatives have been synthesized and subsequently modified via Heck olefination to introduce new functionalities. mdpi.com Similarly, multicomponent reactions have been employed to create complex derivatives such as 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid from readily available starting materials. mdpi.com These derivatization strategies are crucial for developing structure-activity relationships (SARs) and optimizing lead compounds.
| Derivatization Strategy | Starting Material/Core | Resulting Hybrid/Derivative | Research Focus |
| Molecular Hybridization | Benzofuran | Benzofuran–piperidine, Benzofuran–piperazine | Anticancer activity researchgate.net |
| Heterocyclic Fusion | 1-(1-Benzofuran-2-yl)-2-bromoethanone | 6-(1-Benzofuran-2-yl)-2-phenyl imidazo[2,1-b] nih.govresearchgate.netnovanet.cathiadiazole | Analgesic, Antimicrobial activity researchgate.net |
| Multi-component Reaction | Acetovanillone | 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | Synthesis of novel acetic acid derivatives mdpi.com |
| Heck Olefination | 2-Aroyl-5-bromobenzo[b]furan | Olefinated benzofuran derivatives | Development of antimicrotubule agents mdpi.com |
Advancements in Catalytic Synthesis Methods
The efficient construction of the benzofuran ring system is fundamental to exploring its chemical and biological potential. Modern organic synthesis has seen a shift towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and environmental impact over classical approaches. nih.gov
A variety of transition metals have been successfully employed as catalysts for benzofuran synthesis. nih.gov
Palladium and Copper: Palladium- and copper-based catalysts are widely used, particularly in Sonogashira coupling reactions between terminal alkynes and iodophenols, followed by intramolecular cyclization. nih.gov Palladium acetate (B1210297) has also been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles. nih.gov
Nickel: Nickel catalysts have been utilized to promote intramolecular nucleophilic addition reactions, providing an efficient route to benzofuran derivatives. nih.gov
Gold and Rhodium: Gold-promoted cyclization between alkynyl esters and quinols has been shown to generate medicinally active benzofurans. nih.gov Relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov
Visible-Light-Mediated Catalysis: In a move towards greener chemistry, visible-light-promoted organic reactions are being developed for benzofuran synthesis, using light to generate key radical intermediates. nih.gov
These catalytic systems not only facilitate the synthesis of the core benzofuran structure but also allow for the introduction of a wide range of substituents, making them powerful tools for creating diverse libraries of compounds for biological screening. nih.gov
| Catalyst Type | Reaction Example | Key Features | Reference |
| Palladium-Copper | Sonogashira coupling of iodophenols and terminal alkynes | Co-catalyst system, intramolecular cyclization | nih.gov |
| Palladium | Reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles | Pd-mediated sp–sp2 coupling with subsequent intramolecular annulation | nih.gov |
| Nickel | Intramolecular nucleophilic addition | Provides activation energy for cyclization | nih.gov |
| Gold/Silver | Cyclization of alkynyl esters and quinols | Generates medicinally active derivatives | nih.gov |
| Rhodium | Relay catalysis with propargyl alcohols and aryl boronic acids | Chemodivergent generation of benzofuran skeletons | nih.gov |
| Visible Light | Reaction of disulfides and enynes | Green chemistry approach, radical-mediated | nih.gov |
Deepening Understanding of Molecular Mechanisms of Action
A critical frontier in benzofuran research is the elucidation of the molecular mechanisms through which these compounds exert their biological effects. Understanding these pathways is essential for rational drug design and for identifying new therapeutic targets.
Recent studies have revealed that benzofuran derivatives can modulate a variety of biological targets:
Enzyme Inhibition: Certain benzofuran hybrids have been designed as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key enzymes in cancer cell signaling pathways. researchgate.netnih.gov Others have shown inhibitory activity against enzymes implicated in neurodegenerative diseases, such as Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1). acs.org Additionally, some derivatives act as aromatase inhibitors, a target in hormone-dependent cancers. nih.gov
Antimicrotubule Activity: Novel 2-aroyl benzofuran-based hydroxamic acids have been identified as microtubule-targeting agents. mdpi.com They disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. mdpi.com
Viral Polymerase Inhibition: Through pharmacoinformatic approaches, benzofuran-1,3,4-oxadiazole hybrids have been investigated as potential inhibitors of the NS5B RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus. acs.org
These findings highlight the ability of the benzofuran scaffold to serve as a template for developing inhibitors of diverse and therapeutically relevant biomolecules.
Integrated Computational and Experimental Approaches in Drug Discovery
The integration of computational methods with experimental synthesis and biological testing has become an indispensable strategy in modern drug discovery. frontiersin.org This synergistic approach significantly reduces the time and cost associated with identifying and optimizing new drug candidates. frontiersin.orgnih.gov
In the context of benzofuran research, computational tools are applied at multiple stages:
Design and Virtual Screening: Molecular docking simulations are used to predict the binding modes and affinities of newly designed benzofuran derivatives to their biological targets, such as PI3K, VEGFR-2, AChE, and BACE-1. researchgate.netnih.govacs.org This allows for the rational design of compounds with improved inhibitory potential.
Structure-Activity Relationship (SAR) Studies: Computational modeling helps to understand and rationalize the observed SARs. acs.org For example, by analyzing the binding interactions of a series of compounds, researchers can identify key structural features responsible for biological activity, guiding future synthetic efforts.
Pharmacoinformatics: Computational analyses are employed to explore and propose mechanisms of action, as seen in the study of benzofuran derivatives as potential hepatitis C virus inhibitors. acs.org
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. acs.org
The design of new benzofuran hybrids as dual PI3K/VEGFR-2 inhibitors exemplifies this integrated approach, where computational docking studies were used to guide the synthesis of compounds that were then experimentally validated for their anticancer and enzyme inhibitory activities. researchgate.netnih.gov
Investigation of Theranostic Probes
Theranostics represents a paradigm shift in medicine, aiming to combine diagnostic and therapeutic capabilities into a single agent. This allows for simultaneous disease detection, treatment, and monitoring of therapeutic response. While the development of theranostic probes based specifically on 2-(1-Benzofuran-4-yl)acetic acid is not yet prominent, the broader benzofuran scaffold holds promise for this application.
The core concept involves linking a therapeutically active molecule to an imaging moiety. Benzofuran derivatives are being explored for the diagnostic component, particularly as imaging agents for neurological disorders. For example, 2-pyridylbenzofuran derivatives have been synthesized and evaluated as Positron Emission Tomography (PET) imaging agents for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. researchgate.net Specifically, derivatives like [(18)F]AZD4694 (2-(2-[18F]-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol) have shown potential for imaging these plaques in the human brain. researchgate.net
The future of this field may involve integrating the therapeutic properties of certain benzofuran derivatives (e.g., anti-inflammatory or anti-cancer) with the imaging capabilities of others. A hypothetical theranostic agent could feature a benzofuran core designed to bind a specific pathological target, while also carrying a payload for therapy (like a cytotoxic drug) and a reporter (like a fluorophore or radionuclide) for imaging. nih.gov The development of such multi-functional probes is a complex but exciting frontier for advanced medical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
